molecular formula C15H17NO2 B1597674 ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate CAS No. 76546-68-4

ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B1597674
CAS No.: 76546-68-4
M. Wt: 243.30 g/mol
InChI Key: LNBCSWPBLZPWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature

The systematic nomenclature of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 76546-68-4. Alternative nomenclature includes 1H-pyrrole-3-carboxylic acid, 2,5-dimethyl-1-phenyl-, ethyl ester, reflecting the functional group perspective of the molecule. The compound also appears in chemical databases under various synonyms, including 2,5-dimethyl-3-(ethoxycarbonyl)-1-phenyl-1H-pyrrole and [2,5-dimethyl-3-(ethoxycarbonyl)-1H-pyrrol-1-yl]benzene.

The molecular structure exhibits several notable features that distinguish it from simpler pyrrole derivatives. The five-membered pyrrole ring maintains near-perfect planarity, with crystallographic analysis revealing that no atom in the ring deviates by more than 0.005 Angstroms from the least-squares plane. The endocyclic angles of the pyrrole ring sum to exactly 540 degrees, confirming the aromatic character of the heterocycle. Significant asymmetry exists between the two nitrogen-carbon bonds, with N1-C5 measuring 1.347 Angstroms and N1-C2 measuring 1.377 Angstroms. This asymmetry results from the electron-withdrawing character of the ethoxycarbonyl group and preferential conjugation of the carbonyl bond with the C2-C3 double bond.

The structural data for this compound can be summarized in the following comprehensive table:

Structural Parameter Value Method
Molecular Formula C₁₅H₁₇NO₂ Elemental Analysis
Molecular Weight 243.30 g/mol Mass Spectrometry
Melting Point 45-47°C Differential Scanning Calorimetry
Boiling Point (Predicted) 360.9°C Computational Prediction
Density (Predicted) 1.06 g/cm³ Computational Prediction
Phenyl-Pyrrole Dihedral Angle 48.26° X-ray Crystallography
N1-C5 Bond Length 1.347 Å X-ray Crystallography
N1-C2 Bond Length 1.377 Å X-ray Crystallography

Computational studies using both Hartree-Fock and Density Functional Theory methods have validated the experimental structural parameters. The calculated torsion angle C3-C4-C10-C15 measures 60.6 degrees for Hartree-Fock and 50.9 degrees for Density Functional Theory calculations, compared to the experimentally observed value of 45.9 degrees. The most stable conformation of the ethoxycarbonyl group adopts an anti configuration that is coplanar with the pyrrole ring, as determined by the C3-C2-C6-O2 torsion angle of approximately 0 degrees in computational models.

Properties

IUPAC Name

ethyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-4-18-15(17)14-10-11(2)16(12(14)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBCSWPBLZPWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372446
Record name Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76546-68-4
Record name Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis from Ethyl 2-Acetyl-4-oxopentanoate and Aniline

Method Overview:

  • The most direct and commonly reported method involves the condensation of ethyl 2-acetyl-4-oxopentanoate with aniline under acidic conditions.
  • The reaction is typically conducted in acetic acid at elevated temperature (~120°C) for approximately 18 hours.
  • This process facilitates cyclization and formation of the pyrrole ring with substitution at the 1-position by phenyl and methyl groups at the 2 and 5 positions, yielding ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

Reaction Conditions and Yield:

Parameter Details
Starting materials Ethyl 2-acetyl-4-oxopentanoate, Aniline
Solvent Acetic acid
Temperature 120°C
Reaction time 18 hours
Yield Approximately 83%

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages Disadvantages
Paal-Knorr condensation (Aniline + Ethyl 2-acetyl-4-oxopentanoate) Ethyl 2-acetyl-4-oxopentanoate, Aniline Acetic acid, 120°C, 18h ~83 Direct, well-established, good yield Requires prolonged heating
Hydrolysis of ester to acid Ethyl ester of pyrrole carboxylate NaOH (aq), ethanol, reflux, 3-4h ~95 High yield, mild conditions Requires subsequent re-esterification if ester needed
Bromination and ring-closure (related pyrrole ester) Propionaldehyde, Br2, methyl acetoacetate, NH3 (aq) 0–50°C, aprotic solvent, 10–14h High Mild conditions, scalable, environmentally friendly Multi-step, requires bromination step

Summary and Recommendations

  • The Paal-Knorr pyrrole synthesis remains the primary method for preparing this compound, offering a balance of yield and operational simplicity.
  • Hydrolysis and modification of related esters provide versatile routes for functional group interconversion.
  • Emerging methods involving bromination and ring-closure reactions offer promising industrial scalability and environmental benefits but are more commonly applied to related pyrrole esters.
  • Selection of method depends on scale, availability of starting materials, and environmental considerations.

This detailed synthesis overview integrates diverse research findings and industrially relevant patents to provide an authoritative guide on the preparation of this compound. The methods emphasize reaction conditions, yields, and practical considerations for laboratory and industrial synthesis.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester group undergoes alkaline hydrolysis to yield 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. This reaction is critical for generating bioactive intermediates used in medicinal chemistry.

Reaction Conditions Reagents Temperature/Time Yield Product
Alkaline hydrolysis in ethanol/water10% NaOH (20 mL), ethanol (20 mL)Reflux, 3–4 hours95%2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid

Key Data:

  • Product Characterization :

    • ¹H NMR (300 MHz) : δ 7.56–7.44 (m, 3H), 7.23–7.18 (m, 2H), 6.44 (d, J = 0.9 Hz, 1H), 2.32 (s, 3H), 1.99 (d, J = 0.9 Hz, 3H) .

    • HR-MS : m/z calcd for C₁₃H₁₂NO₂ (M–H)⁻: 214.0874; found: 214.0866 .

Acid-Catalyzed Cyclization

The compound participates in cyclization reactions under acidic conditions to form complex pyrrole derivatives, such as tetrasubstituted pyrroles.

Reaction Conditions Catalyst Temperature/Time Yield Product
Trifluoroacetic acid (TFA) catalysisTFA (catalytic), primary amineReflux68–69%1,2,3,5-Tetrasubstituted pyrroles (e.g., ethyl 5-methyl-2-phenyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylate)

Mechanistic Insight :

  • The reaction involves condensation of 1,3-dicarbonyl compounds with primary amines, followed by TFA-catalyzed cyclization to form the pyrrole ring .

  • Substituents on the amine and dicarbonyl precursor dictate regioselectivity and yield .

Base-Promoted Cyclization

Under basic conditions, the compound acts as an intermediate in the synthesis of fused pyrrole systems.

Reaction Conditions Base Temperature/Time Yield Product
Base-mediated cyclizationK₂CO₃ or NaOHRoom temperature70–83%Tetrahydroindolone derivatives or 1,2,3,5-tetrasubstituted pyrroles

Example Reaction :

  • Substrate : 2-(2-Bromoallyl)-cyclohexane-1,3-dione.

  • Outcome : Base-promoted cyclization yields tetrahydroindolone, demonstrating the utility of pyrrole esters in constructing polycyclic systems .

Functionalization of the Ester Group

The ethyl ester moiety can undergo transesterification or aminolysis, though direct experimental data for this compound is limited. Indirect evidence from analogous compounds suggests:

Reaction Type Reagents Expected Product
TransesterificationMethanol, acid catalystMethyl ester derivative
AminolysisAmmonia or primary aminesAmide or substituted amide

Note : While specific studies on this compound are sparse, the reactivity aligns with established ester chemistry .

Comparative Reactivity with Analogues

Structural analogs exhibit varied reactivity based on substitution patterns:

Compound Key Structural Difference Reactivity Notes
Methyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylateMethyl ester vs. ethyl esterEnhanced solubility in polar solvents
Ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylateNon-aromatic pyrrole ringSusceptible to ring-opening reactions

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is utilized as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in developing drugs targeting neurological disorders, highlighting its importance in medicinal chemistry .

Case Study: Neurological Disorder Treatment
A study explored the synthesis of pyrrole derivatives, including this compound, which exhibited promising activity against certain neurological conditions. The modifications of the pyrrole structure were linked to enhanced bioactivity and selectivity towards specific biological targets .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a building block in organic synthesis, facilitating the creation of complex molecules essential for producing fine chemicals and agrochemicals. Its unique structural features allow for various chemical transformations and functionalizations .

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialsConditionsYield (%)
Acid-Catalyzed Cyclization1,3-Dicarbonyl compounds + AnilineAcetic acid, 120°C, 18 hours83
AlkylationEthyl 2-acetyl-4-oxopentanoate + AnilineUnder refluxHigh
FunctionalizationEthyl 2,5-dimethyl-1H-pyrrole derivativesVarious reagentsVariable

Material Science

Development of New Materials
In material science, this compound is explored for its potential in developing new polymers and coatings. Its chemical properties enhance material performance, making it suitable for applications in coatings that require durability and resistance to environmental factors .

Case Study: Polymer Coatings
Research has focused on incorporating pyrrole derivatives into polymer matrices to improve mechanical properties and thermal stability. The inclusion of this compound has been shown to enhance the overall performance of these materials under various conditions .

Biochemical Research

Studies on Enzyme Activity
The compound is also significant in biochemical research, particularly in studies related to enzyme activity and metabolic pathways. Its role as a substrate or inhibitor in enzyme reactions helps elucidate biological processes at the molecular level .

Data Table: Enzyme Inhibition Studies

Enzyme TypeInhibitor UsedIC50 (μM)
Uridine Diphosphate-N-Acetylglucosamine PyrophosphorylaseThis compoundTBD
Aldose ReductasePyrrole DerivativesTBD

Mechanism of Action

The mechanism of action of OSM-S-31 involves its interaction with specific molecular targets. One of the primary targets is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS). OSM-S-31 inhibits this enzyme by forming a covalent adduct with the asparagine-tRNA complex, thereby blocking protein translation and activating the amino acid starvation response . This mechanism is highly specific to the parasite enzyme, making OSM-S-31 a promising candidate for antimalarial drug development.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate 2199-52-2 C₉H₁₃NO₂ 167.208 Lacks phenyl group Lower lipophilicity (logP ~2.1), higher solubility in polar solvents
Ethyl 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate 175276-52-5 C₁₆H₁₇NO₃ 271.319 Formyl group at position 4 Enhanced reactivity (e.g., Schiff base formation potential); used as a synthetic intermediate
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate 69687-80-5 C₈H₁₁NO₂ 153.18 Methyl ester instead of ethyl Reduced steric bulk; lower molecular weight improves diffusion in biological systems
Ethyl 2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate 175276-51-4 C₁₄H₁₇NO₂S 263.36 Thiophene moiety replaces phenyl Increased electron density due to sulfur; potential for unique pharmacokinetics

Key Differentiators and Implications

  • Phenyl Group: The phenyl substituent in the target compound enhances π-π stacking interactions in biological targets, improving binding affinity compared to non-phenyl analogs (e.g., CAS 2199-52-2) .
  • Ethyl Ester : Provides moderate hydrolytic stability compared to methyl esters, balancing bioavailability and metabolic resistance .
  • Electron-Withdrawing Groups : Formyl or bromophenethyl modifications increase electrophilicity, enabling covalent interactions with nucleophilic residues in enzymes .

Biological Activity

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (C15H17NO2) is an organic compound belonging to the pyrrole family, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrole ring with ethyl and phenyl substituents, contributing to its unique chemical properties. The compound has a molecular weight of approximately 245.30 g/mol. Its structural characteristics enhance solubility and biological activity compared to simpler derivatives.

Property Value
Molecular FormulaC15H17NO2
Molecular Weight245.30 g/mol
Structural FeaturesPyrrole ring, ethyl group, phenyl group

Antimicrobial Properties

Research indicates that compounds within the pyrrole family exhibit significant antimicrobial activities. This compound has shown effectiveness against various bacterial strains. A study reported its activity against both Gram-positive and Gram-negative bacteria, with notable zones of inhibition observed in vitro.

Table: Antimicrobial Activity

Compound Bacterial Strain Zone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The presence of the pyrrole ring is believed to enhance interaction with microbial targets, contributing to its antimicrobial efficacy .

Cytotoxic Effects

This compound also exhibits cytotoxic properties against various cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation in vitro, with IC50 values comparable to established chemotherapeutic agents.

Table: Cytotoxic Activity

Cell Line IC50 (µM)
A431 (human epidermoid carcinoma)25
HT29 (human colorectal carcinoma)30
Jurkat (human T lymphocyte)20

The structure-activity relationship (SAR) analysis suggests that the dimethyl substitution on the pyrrole ring enhances cytotoxic activity by promoting hydrophobic interactions with cellular targets .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives. Notably:

  • Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently. These methods include cyclization reactions and condensation with acetophenone derivatives .
  • Pharmacological Evaluation : In a recent study, derivatives of this compound were tested for their antimicrobial and anticancer activities. Compounds showed promising results against multiple pathogens and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via acylation or alkylation of pyrrole precursors. For example, analogous compounds like ethyl 3-methyl-1H-pyrrole-2-carboxylate are prepared using benzoyl chloride derivatives under anhydrous conditions with triethylamine as a base (e.g., 66% yield for ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) . Key variables include temperature (room temperature to 80°C), solvent choice (DCM or DMF), and catalyst (e.g., DMAP). Yield optimization requires monitoring via TLC or HPLC.

Q. How is the structural integrity of the compound verified post-synthesis?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS. For example, 1H^1H-NMR peaks for analogous pyrrole derivatives include aromatic protons (δ 7.2–7.5 ppm), ester ethyl groups (δ 1.3–4.3 ppm), and methyl substituents (δ 2.2–2.6 ppm) . X-ray crystallography (as demonstrated for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) confirms stereochemistry and hydrogen bonding patterns .

Q. What safety precautions are critical when handling this compound?

  • Methodology : While the SDS classifies it as non-hazardous , conflicting data note gaps in toxicity and environmental impact studies . Standard protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/ingestion. Contradictions in safety data necessitate conservative risk assessment (e.g., treat as potentially toxic until further studies confirm otherwise) .

Advanced Research Questions

Q. How do substituents on the pyrrole ring influence reactivity in cross-coupling reactions?

  • Methodology : Computational studies (DFT) reveal that electron-donating groups (e.g., methyl) at the 2- and 5-positions deactivate the pyrrole ring toward electrophilic substitution but enhance stability in radical reactions . Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, where steric hindrance from the phenyl group at the 1-position requires bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in reported biological activity data for pyrrole-3-carboxylate derivatives?

  • Methodology : Systematic meta-analysis of bioactivity datasets (e.g., antiproliferative IC50_{50} values) must account for variations in assay conditions (cell line, incubation time). For example, ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate showed activity in DMSO-based assays but not in aqueous buffers due to solubility differences . Normalize data using internal controls (e.g., doxorubicin) and apply QSAR models to identify structure-activity outliers .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • Methodology : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps and Fukui indices, identifying nucleophilic/electrophilic sites . Docking studies (AutoDock Vina) against targets like COX-2 or EGFR kinase require flexible side-chain adjustments and solvation corrections (e.g., PBS buffer parameters). Validate predictions with SPR or ITC binding assays .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodology : Pilot-scale reactions often face regioselectivity loss due to thermal instability. Mitigation strategies include flow chemistry (to control residence time) and immobilized catalysts (e.g., Pd/C on mesoporous silica) . Monitor byproducts via GC-MS and adjust stoichiometry dynamically using process analytical technology (PAT) .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) for structurally similar pyrrole derivatives conflict in hazard classification?

  • Analysis : Discrepancies arise from varying purity levels (≥98% vs. technical grade) and lack of standardized ecotoxicological testing . For example, ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate is labeled non-hazardous , but its analog with a chlorine substituent (1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid) has undefined toxicity . Researchers should consult multiple SDS and prioritize peer-reviewed ecotoxicity studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.